6-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
6-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a bromine atom and a pyrazole ring, makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps :
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1,3,5-trimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Bromination: The bromine atom is introduced into the molecule through a bromination reaction, which involves the use of bromine or a brominating agent.
Coupling Reaction: The pyrazole ring is then coupled with a pyrimidine derivative to form the final compound. This step often requires the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 6-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways.
Modulate Receptors: The compound may interact with cellular receptors, altering signal transduction and cellular responses.
Induce Apoptosis: In cancer cells, it can trigger programmed cell death (apoptosis) through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and exhibit comparable biological activities.
Hydrazine-Coupled Pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Imidazole Derivatives: These compounds also contain nitrogen-based heterocycles and are studied for their broad range of biological properties.
Uniqueness
6-bromo-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of a bromine atom and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C14H15BrN6O |
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Molecular Weight |
363.21 g/mol |
IUPAC Name |
6-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H15BrN6O/c1-8-11(9(2)20(3)18-8)6-17-14(22)12-4-13-16-5-10(15)7-21(13)19-12/h4-5,7H,6H2,1-3H3,(H,17,22) |
InChI Key |
KBIYLSPFVOIWGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
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